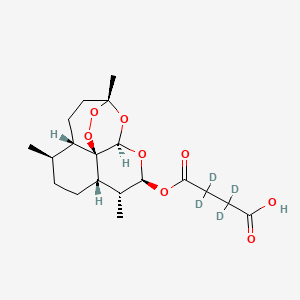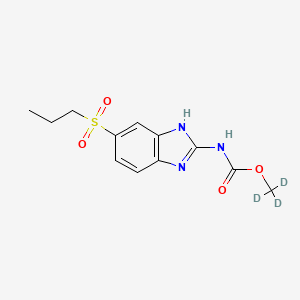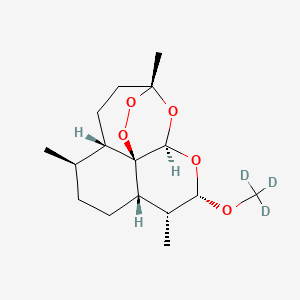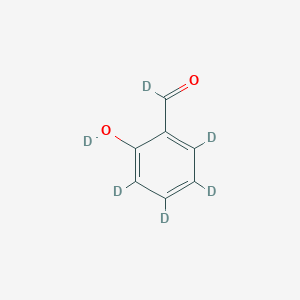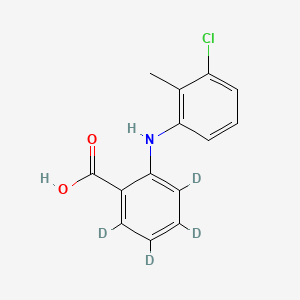![molecular formula [13C]4C16H32[15N]2N4O12S2 B602644 Glutathione Disulfide-13C4-15N2 CAS No. 1416898-83-3](/img/new.no-structure.jpg)
Glutathione Disulfide-13C4-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione Disulfide-13C4-15N2 is a labeled form of glutathione disulfide, which is an oxidized form of glutathione. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. It is the most abundant endogenous antioxidant in cells and plays a crucial role in protecting the body against oxidative stress and reactive electrophiles . The labeled compound, this compound, is used in various scientific research applications to study the metabolism and function of glutathione in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione Disulfide-13C4-15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the glutathione molecule. The synthetic route typically starts with the labeled amino acids, which are then assembled into the tripeptide structure of glutathione. The final step involves the oxidation of the reduced glutathione to form the disulfide bond, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the purity and consistency of the final product. The labeled compound is often produced in small quantities due to its specialized applications in research .
Analyse Chemischer Reaktionen
Types of Reactions: Glutathione Disulfide-13C4-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the reduction of the disulfide bond to form two molecules of reduced glutathione .
Common Reagents and Conditions: Common reagents used in the reduction of this compound include reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major product formed from the reduction of this compound is reduced glutathione, which is a crucial antioxidant in cellular systems .
Wissenschaftliche Forschungsanwendungen
Glutathione Disulfide-13C4-15N2 is widely used in scientific research to study the metabolism and function of glutathione in various biological systems. It is used in studies related to oxidative stress, redox signaling, and cellular defense mechanisms . In medicine, it is used to investigate the role of glutathione in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases . In industry, it is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Glutathione Disulfide-13C4-15N2 exerts its effects by participating in redox reactions within cells. It acts as a redox buffer, maintaining the balance between reduced and oxidized forms of glutathione. This balance is critical for protecting cells from oxidative damage and maintaining cellular homeostasis . The compound also plays a role in the detoxification of reactive electrophiles and the regulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Glutathione (reduced form)
- Glutathione disulfide (unlabeled)
- Cysteine
- N-acetylcysteine
Uniqueness: Glutathione Disulfide-13C4-15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial .
Eigenschaften
CAS-Nummer |
1416898-83-3 |
|---|---|
Molekularformel |
[13C]4C16H32[15N]2N4O12S2 |
Molekulargewicht |
618.58 |
Aussehen |
White to Off-White Solid |
melting_point |
>149°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
27025-41-8 (unlabelled) |
Synonyme |
N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2; GSSG-13C4,15N2; Glutathione Disulphide-13C4,15N2; Glutathione Oxidized-13C4,15N2; Glutathione-S-S-glutathione-13C4,15N2; Glutathione-SSG-13C4,15N2; Oxidized L-Glutathione-13C4,15N2 |
Tag |
Glutathione Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


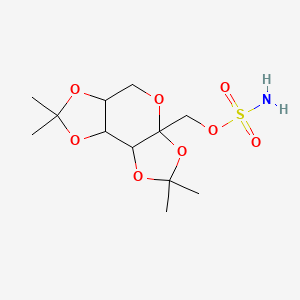
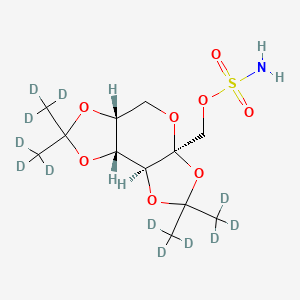
![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
